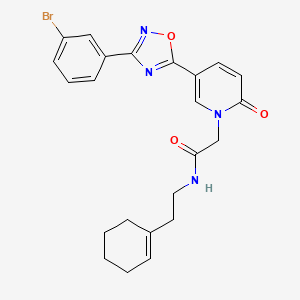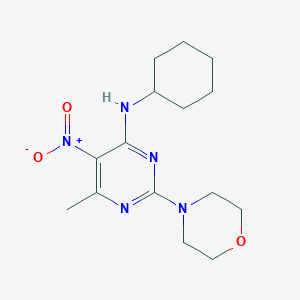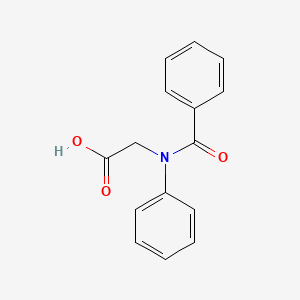
5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it an interesting target for further investigation.
科学的研究の応用
5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to have anti-inflammatory and anti-cancer properties, making it a potential target for the development of new drugs.
作用機序
The mechanism of action of 5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators, which can help to reduce inflammation and potentially prevent the development of certain types of cancer.
Biochemical and Physiological Effects
5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes that are involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes, which can help to reduce inflammation and potentially prevent the development of certain types of cancer.
実験室実験の利点と制限
One of the main advantages of using 5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid in lab experiments is its unique mechanism of action. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a potential target for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. One area of research could focus on the development of new drugs that target the inflammatory response and potentially prevent the development of certain types of cancer. Another area of research could focus on the optimization of the synthesis method for this compound, with the goal of increasing its solubility in water and making it easier to work with in lab experiments. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique mechanism of action, which makes it an interesting target for further investigation. While there are some limitations to working with this compound in lab experiments, there are also many potential future directions for research, including the development of new drugs and the optimization of the synthesis method.
合成法
The synthesis of 5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-methylbenzaldehyde with ethyl glyoxylate in the presence of a base catalyst. The resulting product is then treated with hydroxylamine hydrochloride to obtain the final product.
特性
IUPAC Name |
5-(3-methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-3-2-4-8(5-7)11(9(13)14)6-12-10(15)16-11/h2-5H,6H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGHMULCKRZICK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CNC(=O)O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Tert-butyl)-3-(ethoxycarbonyl)benzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2417371.png)

![1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene](/img/structure/B2417375.png)

![10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B2417377.png)


![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2417383.png)

![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2417386.png)
![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2417389.png)
![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)

